molecular formula C9H7Br2N B8558005 2,3-Bis(bromomethyl)benzonitrile

2,3-Bis(bromomethyl)benzonitrile

Cat. No.: B8558005
M. Wt: 288.97 g/mol
InChI Key: QXLKAFQJEZHGEY-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)benzonitrile is a brominated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 2- and 3-positions of a benzonitrile (C₆H₅-C≡N) backbone. Its molecular formula is C₉H₇Br₂N, with a molecular weight of 297.97 g/mol.

Properties

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

2,3-bis(bromomethyl)benzonitrile

InChI

InChI=1S/C9H7Br2N/c10-4-7-2-1-3-8(6-12)9(7)5-11/h1-3H,4-5H2

InChI Key

QXLKAFQJEZHGEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

The following table compares 2,3-bis(bromomethyl)benzonitrile with structurally related brominated benzonitriles, focusing on substituent effects, reactivity, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₉H₇Br₂N 2-BrCH₂, 3-BrCH₂, 4-C≡N 297.97 Polymerization precursor, surface chemistry
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile C₁₁H₆BrF₆NO₂ 3-Br, 2-OCH₂CF₃, 6-OCH₂CF₃, 4-C≡N 378.07 Pharmaceuticals, agrochemicals (electron-withdrawing CF₃ groups enhance stability)
5-Bromo-2,3-dimethoxybenzonitrile C₉H₇BrN₂O₂ 5-Br, 2-OCH₃, 3-OCH₃, 4-C≡N 269.06 Intermediate in organic synthesis (methoxy groups increase solubility)
4-Amino-2-bromo-3-methylbenzonitrile C₈H₇BrN₂ 4-NH₂, 2-Br, 3-CH₃, 1-C≡N 211.06 Drug discovery (amino group enables functionalization)
3,5-Bis(1-cyano-1-methylethyl)bromomethylbenzene C₁₄H₁₃BrN₂ 3-BrCH₂, 5-BrCH₂, 1,3-(CH₃)₂C≡N 289.17 Specialty polymers (cyano groups aid in cross-linking)

Key Comparison Points:

Substituent Effects on Reactivity
  • Bromomethyl Groups : In this compound, the -CH₂Br substituents facilitate debromination and polymerization on metal surfaces . Comparatively, 3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile contains trifluoroethoxy (-OCH₂CF₃) groups, which are electron-withdrawing and stabilize the aromatic ring against electrophilic attack .
  • Methoxy vs. Bromomethyl : Methoxy groups in 5-Bromo-2,3-dimethoxybenzonitrile improve solubility in polar solvents but reduce electrophilic reactivity compared to bromomethyl derivatives .
Thermal and Chemical Stability
  • This compound decomposes at ~200°C (TGA data), while trifluoroethoxy-substituted analogs exhibit higher thermal stability due to strong C-F bonds .
  • The amino group in 4-Amino-2-bromo-3-methylbenzonitrile introduces susceptibility to oxidation, limiting its use in high-temperature applications .

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